4-Hydroxy Duloxetine-d6

Description

Significance of Stable Isotope Labeling in Chemical and Biological Research

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. nih.gov Common stable isotopes used in biological and chemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). diagnosticsworldnews.comcreative-proteomics.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but has a slightly different mass. diagnosticsworldnews.com This mass difference allows researchers to track the labeled molecule through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comsilantes.com

The significance of stable isotope labeling lies in its ability to:

Trace Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can follow its transformation into various metabolites, providing a detailed map of metabolic pathways. silantes.com

Quantify Molecules with High Precision: Isotope dilution mass spectrometry, a technique that uses a known amount of a stable isotope-labeled compound as an internal standard, allows for highly accurate quantification of the corresponding unlabeled molecule in a sample. silantes.com

Elucidate Reaction Mechanisms: The kinetic isotope effect, where the rate of a chemical reaction is altered by isotopic substitution, provides valuable insights into the mechanisms of enzymatic reactions. informaticsjournals.co.in

Enhance Drug Discovery and Development: Stable isotope-labeled compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. studysmarter.co.uk

Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks, making them particularly suitable for long-term studies and research in various fields, including medicine, biochemistry, and environmental science. diagnosticsworldnews.com

Overview of Metabolite Characterization in Drug Discovery and Development: Non-Clinical Focus

Metabolite characterization is a critical component of the non-clinical phase of drug discovery and development. sygnaturediscovery.comwuxiapptec.com It involves the identification, structural elucidation, and quantification of the metabolites formed from a parent drug molecule. wuxiapptec.com This process provides crucial information about a drug's potential efficacy and safety before it enters human clinical trials. creative-biolabs.com

Non-clinical metabolite studies are typically conducted using a variety of in vitro and in vivo systems:

In vitro systems: These include liver microsomes, hepatocytes (liver cells), and other subcellular fractions from various species, including humans. sygnaturediscovery.comcreative-biolabs.com These systems allow for rapid screening of a compound's metabolic stability and the identification of major metabolites. sygnaturediscovery.com

In vivo systems: Studies in animal models, such as rats and dogs, provide a more comprehensive picture of a drug's metabolism and disposition in a whole organism. nih.gov

The primary goals of non-clinical metabolite characterization are to:

Identify Metabolic "Soft Spots": These are the sites on a drug molecule that are most susceptible to metabolism. This information helps medicinal chemists design more stable and effective drug candidates. sygnaturediscovery.com

Detect Potentially Active or Reactive Metabolites: Some metabolites may have their own pharmacological activity or could be chemically reactive and potentially toxic. wuxiapptec.com Early identification of such metabolites is crucial for mitigating safety risks. wuxiapptec.com

Assess Species Differences in Metabolism: Comparing the metabolite profiles between preclinical animal species and humans helps in selecting the most appropriate animal models for toxicology studies. sygnaturediscovery.comnih.gov

Inform Human Studies: Data from non-clinical studies guide the design of human ADME studies and help to anticipate potential metabolic issues in humans. fda.gov

Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are the cornerstone of modern metabolite identification. creative-biolabs.comsciex.com

Rationale for Research on 4-Hydroxy Duloxetine-d6 as an Analytical Standard and Chemical Probe

Duloxetine (B1670986) is a medication that undergoes extensive metabolism in the body, with 4-hydroxy duloxetine being one of its major metabolites. scbt.com The deuterated version, this compound, serves as a valuable tool in non-clinical research for several key reasons:

Internal Standard for Bioanalysis: Due to its chemical similarity to the unlabeled 4-hydroxy duloxetine, the d6-labeled version is an ideal internal standard for quantitative analysis using mass spectrometry. clearsynth.com Its slightly higher mass allows it to be distinguished from the endogenous metabolite, enabling accurate and precise measurement of 4-hydroxy duloxetine levels in biological samples. nih.gov

Chemical Probe for Metabolic Studies: this compound can be used as a tracer to investigate the downstream metabolic fate of 4-hydroxy duloxetine itself. europa.eu By administering the labeled compound, researchers can track its further biotransformation and excretion pathways without the interference of the endogenously produced metabolite.

Tool for Elucidating Enzyme Kinetics: The deuterium substitution can introduce a kinetic isotope effect, which can be leveraged to study the enzymes responsible for the metabolism of 4-hydroxy duloxetine. informaticsjournals.co.in

The use of this compound as an analytical standard and chemical probe contributes to a more thorough understanding of the metabolism and disposition of duloxetine, which is essential for its safe and effective development and use. clearsynth.comaquigenbio.comcleanchemlab.com

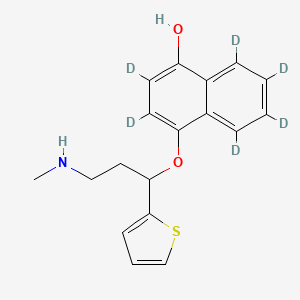

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i2D,3D,5D,6D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-CQUKLREESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy Duloxetine D6

Retrosynthetic Analysis and Isotopic Labeling Strategy for 4-Hydroxy Duloxetine-d6

A retrosynthetic analysis of this compound dictates the strategic disconnection of the target molecule to identify viable starting materials. The chemical name, 2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol, confirms that the six deuterium (B1214612) atoms are located on the naphthalene (B1677914) ring. clearsynth.com This specific labeling pattern is critical for its use as an internal standard in mass spectrometry, providing a distinct mass shift without interfering with the sites of metabolic activity.

The primary retrosynthetic disconnection occurs at the ether linkage connecting the naphthyl group to the propanamine side chain. This breaks the molecule down into two key precursors:

A hexadeuterated, di-functionalized naphthalene core, specifically a derivative of 1,4-dihydroxynaphthalene-d6 or a related precursor like 1-fluoro-4-hydroxynaphthalene-d6.

The chiral side chain, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.

This strategy localizes the complex isotopic labeling to the aromatic naphthalene precursor, which can be synthesized separately before being coupled with the readily available chiral side chain. The synthesis of related deuterated duloxetine (B1670986) analogs, such as N-Methyl Duloxetine-naphthyl-d7, similarly begins with a pre-labeled deuterated 1-fluoronaphthalene (B124137), validating this synthetic approach. vulcanchem.com

Chemical Synthesis Pathways for Deuterated 4-Hydroxy Duloxetine

The de novo chemical synthesis of this compound is a multi-step process that requires careful selection of precursors and precise control of reaction conditions to build the final molecule.

The synthesis hinges on the successful preparation of the isotopically labeled precursor, hexadeuterated 1-fluoronaphthalene or a similar building block. The incorporation of deuterium into the naphthalene ring system can be achieved through several methods:

Catalytic Deuteration: This is a common method involving the use of deuterium gas (D₂) with a metal catalyst, such as palladium, to label the aromatic ring. vulcanchem.com

Hydrogen Isotope Exchange (HIE): Modern techniques using transition metal catalysts, such as silver, can facilitate the direct exchange of hydrogen for deuterium on C-H bonds of aromatic heterocycles and other molecules. nih.gov This method offers high selectivity for late-stage labeling.

Acid- or Base-Catalyzed Exchange: In some cases, exposure to deuterated acids or bases under specific conditions can promote deuterium exchange at certain positions on an aromatic ring.

Once the deuterated naphthalene building block is secured, the other primary precursor, the chiral amino alcohol side chain, is typically prepared via the resolution of a racemic mixture. researchgate.netscielo.br

While direct synthesis of the final hydroxylated compound is complex, the synthesis of non-deuterated 4-hydroxy duloxetine provides a validated template for the reaction pathway. chemicalbook.comnih.gov The synthesis involves creating the ether linkage between the deuterated-hydroxylated naphthyl core and the side chain. A representative multi-step synthesis is outlined below.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | SnCl₄ | Attaches a side chain to the naphthalene core. |

| 2 | Oxidation | m-CPBA | Introduces an epoxide or hydroxyl group. |

| 3 | Hydrolysis | NaOH | Opens epoxide or modifies functional groups. |

| 4 | Ether Formation (Williamson Ether Synthesis) | NaH / dimethylformamide | Couples the deuterated naphthol precursor with the chiral side chain. |

| 5 | Deprotection/Final Modification | aq. AcOH / 20 °C | Removes any protecting groups to yield the final product. |

| This table is a generalized representation based on synthetic routes for non-deuterated analogs. chemicalbook.comnih.gov |

Precursor Selection and Deuterium Incorporation Techniques

Biotransformation Approaches for Generating Deuterated Metabolites

An alternative and often more efficient route to obtaining specific drug metabolites is through biotransformation. This approach utilizes biological systems, such as enzymes or microorganisms, to perform specific chemical reactions on a substrate. chemrxiv.orghyphadiscovery.com This is particularly useful for producing hydroxylated metabolites where chemical synthesis may lack regioselectivity or require extensive protecting group chemistry.

The conversion of a deuterated parent drug, Duloxetine-d6, into its 4-hydroxy metabolite can be achieved using targeted enzymatic methods. In humans, duloxetine is primarily metabolized by cytochrome P450 enzymes. droracle.ai

| Enzyme Family | Specific Enzymes | Metabolic Role |

| Cytochrome P450 | CYP1A2, CYP2D6 | Responsible for the hydroxylation of the naphthalene ring at the 4-, 5-, and 6-positions. drugbank.compharmgkb.orgpharmgkb.orgresearchgate.net |

For preparative synthesis, these enzymatic processes can be harnessed in several ways:

Microbial Biotransformation: Screening various fungi and bacteria can identify strains that express the necessary enzymes to hydroxylate the deuterated duloxetine substrate at the desired 4-position. This method has been successfully used to produce hydroxylated metabolites of other drugs, including their deuterated analogs. hyphadiscovery.comhyphadiscovery.com

Recombinant Enzymes: Using isolated, purified recombinant human CYP enzymes (e.g., PolyCYPs®) allows for a highly specific conversion of the deuterated parent drug to the 4-hydroxy metabolite without generating other byproducts. hyphadiscovery.com

It is important to note that the presence of deuterium at the site of metabolism can slow down the reaction rate due to the kinetic isotope effect, a phenomenon observed in the biotransformation of other deuterated drugs. hyphadiscovery.com

Purification and Isolation Techniques for Synthetic this compound

Regardless of the synthetic route, the final step is the purification and isolation of the target compound to ensure high purity, which is essential for its use as an analytical standard. Given the polar nature of the hydroxylated metabolite, chromatographic techniques are the primary methods for purification.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, is typically employed. This method can effectively separate the desired this compound from the unreacted starting materials, non-hydroxylated deuterated duloxetine, and any other isomers (e.g., 5- or 6-hydroxy) that may have formed. nih.govresearchgate.net Following chromatographic separation, the fractions containing the pure product are collected and the solvent is removed to yield the final, isolated compound.

Advanced Analytical Characterization and Quantification of 4 Hydroxy Duloxetine D6

Development of Chromatographic Methods for 4-Hydroxy Duloxetine-d6

Chromatographic separation is an essential first step in the analytical workflow, designed to isolate the analyte of interest from the parent drug, other metabolites, and complex biological matrix components. The development of robust chromatographic methods is crucial for ensuring the selectivity and sensitivity of the subsequent detection by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation of this compound and its non-labeled analogue in biological samples. These methods typically employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar aqueous-organic mixture.

The selection of the column and mobile phase is tailored to achieve efficient separation. For instance, a method developed for the simultaneous quantification of duloxetine (B1670986) and 4-hydroxy duloxetine utilized a reversed-phase C18 analytical column. nih.gov The separation was achieved using an isocratic mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) in a 4:6 (v/v) ratio, delivered at a flow rate of 0.4 mL/min. nih.gov Another established HPLC method used a Luna® C8 column with a mobile phase of Milli-Q water (containing 0.05% formic acid and 0.1% ammonium trifluoroacetate) and methanol (23:77% v/v) at a flow rate of 0.5 mL/min. rjptonline.org

UPLC systems, which use smaller particle size columns (typically <2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC-based method for various antidepressants, including duloxetine, employed a ZORBAX Eclipse Plus C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid. frontiersin.org The use of formic acid or ammonium acetate in the mobile phase helps to improve peak shape and ionization efficiency in the mass spectrometer. nih.govfrontiersin.org

Table 1: Examples of Liquid Chromatography Methods for Duloxetine and its Metabolites This table is interactive. You can sort and filter the data.

| Technique | Column | Mobile Phase Composition | Flow Rate (mL/min) | Source(s) |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | 5 mM Ammonium Acetate:Methanol (4:6, v/v) | 0.4 | nih.gov |

| HPLC | Luna® 5 µm C8 (2) 100 Å | Milli-Q water (0.05% formic acid, 0.1% ammonium trifluoroacetate):Methanol (23:77% v/v) | 0.5 | rjptonline.org |

| UPLC/HPLC | ZORBAX Eclipse Plus C18 | Water (0.1% formic acid, 10 mM ammonium acetate) and Methanol (0.1% formic acid) | Not Specified | frontiersin.org |

The primary goals of method development are to achieve baseline separation of the analyte from potential interferences and to maximize the detector response. For this compound, this means ensuring its chromatographic peak is well-resolved from the non-labeled 4-Hydroxy Duloxetine, the parent drug Duloxetine, and other related metabolites, such as isomeric hydroxy duloxetine glucuronides. researchgate.net

Enhancing sensitivity is critical, especially when analyzing samples from clinical studies where analyte concentrations can be very low. rjptonline.org Method development strategies include:

Sample Preparation: Effective sample preparation is key to removing interfering substances and concentrating the analyte. Techniques such as protein precipitation with methanol or acetonitrile (B52724) and liquid-liquid extraction are commonly used to clean up plasma samples before LC-MS analysis. nih.govrjptonline.orgfrontiersin.org

Column Chemistry: The choice between different stationary phases (e.g., C18, C8, or polar-embedded phases) can significantly alter selectivity and resolution. rjptonline.orgacs.org

Mobile Phase Optimization: Adjusting the organic solvent (e.g., methanol or acetonitrile), the pH, and the type and concentration of additives (e.g., formic acid, ammonium acetate) can fine-tune the retention and peak shape of the analytes. rjptonline.orgfrontiersin.org

Gradient Elution: Using a mobile phase gradient, where the proportion of the organic solvent is increased during the run, can improve the resolution of complex mixtures and shorten analysis times compared to isocratic methods. frontiersin.org

The successful development and validation of these methods ensure that the analytical data generated is both reliable and accurate, which is a regulatory requirement for bioanalytical applications. nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Separation

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform for bioanalysis.

Tandem mass spectrometry (MS/MS), particularly on triple quadrupole instruments, is the gold standard for quantification in bioanalytical laboratories. nih.gov The high specificity of this technique is achieved by using Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This two-stage filtering process significantly reduces chemical noise and enhances the signal-to-noise ratio.

For this compound, the precursor ion would be its protonated molecule, [M+H]+, generated via a soft ionization technique like Electrospray Ionization (ESI). nih.govmdpi.com The positive ion mode is typically employed as the nitrogen atom in the molecule is readily protonated. mdpi.com The mass of the precursor ion for this compound is higher by six daltons than that of the unlabeled 4-Hydroxy Duloxetine, allowing the mass spectrometer to distinguish between the analyte and its internal standard. The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard ensures highly specific quantification. rjptonline.org

Table 2: Representative MS/MS Transitions for Duloxetine Analytes This table is interactive. You can sort and filter the data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

|---|---|---|---|---|

| Duloxetine | 298.0 | 154.0 | ESI+ | rjptonline.org |

| 4-Hydroxy Duloxetine | ~314.1 | Varies | ESI+ | Inferred |

Note: Specific product ions for 4-Hydroxy Duloxetine and its d6 analogue depend on fragmentation pathways and instrument settings.

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, provides an alternative and complementary approach to triple quadrupole MS. HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm error). thermofisher.com

This capability allows for the determination of the elemental formula of an ion from its exact mass. For this compound, HRMS can confirm its identity by measuring its mass with high precision, unequivocally distinguishing it from any other co-eluting, isobaric interferences. thermofisher.com While traditionally used for qualitative analysis and structure elucidation, modern HRMS platforms like the Q Exactive series also demonstrate excellent quantitative performance, capable of performing full-scan MS with data-dependent fragmentation (ddMS2) for simultaneous quantification and identification. thermofisher.com This makes HRMS a powerful tool for both targeted quantification and untargeted metabolite discovery.

Isotope Dilution Mass Spectrometry (IDMS) is the most accurate quantification method available and relies on the use of a stable isotope-labeled (SIL) internal standard, such as this compound. clearsynth.com The principle of IDMS is based on adding a known amount of the SIL internal standard to the sample at the very beginning of the analytical procedure. frontiersin.org

Because this compound is chemically and physically almost identical to the endogenous (unlabeled) 4-Hydroxy Duloxetine, it behaves in the same way during sample extraction, chromatography, and ionization in the MS source. Any sample loss during preparation or any signal suppression/enhancement in the ESI source will affect both the analyte and the SIL standard to the same extent.

The mass spectrometer can differentiate between the analyte and the SIL standard based on their mass difference. Quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the SIL standard. This ratio remains constant regardless of variations in sample recovery or matrix effects, leading to exceptional accuracy and precision. frontiersin.orgthermofisher.com The use of this compound as an internal standard for the quantification of 4-Hydroxy Duloxetine represents the ideal application of IDMS, ensuring the highest quality data for pharmacokinetic and bioequivalence studies. aquigenbio.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural confirmation and purity evaluation of isotopically labeled compounds such as this compound. rsc.orgjchps.com It provides unambiguous information on the molecular structure, including the precise location of isotopic labels, and can quantify the level of isotopic enrichment as well as the presence of chemical impurities. rsc.orgbyjus.com

The structural elucidation of this compound relies on a suite of NMR experiments. numberanalytics.comslideshare.net A standard analysis begins with one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. numberanalytics.com For this compound, the ¹H NMR spectrum is compared against the spectrum of its non-deuterated analogue, 4-Hydroxy Duloxetine. lgcstandards.comijpsdronline.com The successful incorporation of the six deuterium (B1214612) atoms is confirmed by the absence of specific proton signals in the ¹H NMR spectrum that would otherwise be present. The position of the hydroxyl group on the naphthalene (B1677914) ring is also confirmed by analyzing the chemical shifts and coupling patterns of the remaining aromatic protons. ijpsdronline.com

Purity assessment by NMR involves evaluating both chemical and isotopic purity. rsc.orgresolvemass.ca Chemical purity is determined by integrating the signals of the main compound and comparing them to the signals of any observed impurities. bwise.kr Isotopic purity is assessed by carefully examining the ¹H NMR spectrum for any residual signals corresponding to the non-deuterated form of the molecule. rsc.org Quantitative NMR (qNMR) can be used for a precise determination of purity by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. bwise.kr The combination of NMR with high-resolution mass spectrometry (HR-MS) offers a powerful strategy for comprehensively evaluating the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org

Table 1: Application of NMR Techniques for the Analysis of this compound

| NMR Experiment | Purpose | Information Yielded for this compound |

| ¹H NMR | Identifies proton environments and their relative numbers. jchps.com | Confirms the absence of specific proton signals due to deuterium labeling. Provides information on the chemical environment of the remaining protons. Used to detect and quantify non-deuterated impurity. |

| ¹³C NMR | Identifies the number of non-equivalent carbon atoms. numberanalytics.com | Confirms the carbon skeleton of the molecule. The signals for deuterated carbons may be broadened or show altered splitting patterns. |

| COSY | Reveals proton-proton (¹H-¹H) spin coupling networks. researchgate.net | Establishes the connectivity between adjacent protons, helping to confirm the structure of the aliphatic chain and aromatic rings. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlation). researchgate.net | Confirms which protons are attached to which carbons, verifying the assignment of signals in the ¹H and ¹³C spectra. |

| HMBC | Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). researchgate.net | Provides definitive confirmation of the overall molecular structure, including the position of the hydroxyl group and the linkage of the thiophene (B33073) and naphthalene moieties. |

| qNMR | Provides quantitative determination of purity. bwise.kr | Allows for the direct and accurate measurement of the chemical and isotopic purity of the reference standard material against a certified standard. |

General Bioanalytical Method Validation Considerations for Deuterated Standards (Non-Clinical Focus)

In non-clinical bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The fundamental purpose of an internal standard is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and mass spectrometric ionization. byjus.comhmdb.ca Because a deuterated standard like this compound has nearly identical physicochemical properties to the analyte (the non-labeled compound), it is expected to behave similarly during sample preparation and analysis, thus providing the most accurate and precise quantification. numberanalytics.com Regulatory bodies such as the European Medicines Agency (EMA) favor the use of SIL-IS in bioanalytical method validations. researchgate.net

Despite their advantages, the use of deuterated standards is not without potential challenges that must be addressed during method validation. slideshare.net Key considerations include:

Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or biological matrix. jchps.com This can compromise the integrity of the standard. The stability of the label's position is a critical factor in the design of a deuterated standard. jchps.com

Chromatographic Separation: While ideally the deuterated standard should co-elute with the analyte, the introduction of multiple deuterium atoms can sometimes lead to a slight shift in retention time. byjus.comnumberanalytics.com This separation can expose the analyte and the internal standard to different matrix effects, potentially undermining the accuracy of the quantification. rsc.org

Cross-Contamination and Interference: The deuterated standard material must be assessed for the presence of the non-labeled analyte. ethernet.edu.et Significant amounts of the non-labeled compound as an impurity in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). rsc.org The ICH M10 guideline suggests that interference from the internal standard at the analyte's mass transition should not exceed 5% of the LLOQ response. rsc.org

A bioanalytical method using a deuterated internal standard must undergo rigorous validation to demonstrate it is suitable for its intended purpose, in accordance with guidelines from regulatory authorities like the FDA and EMA. ijpsdronline.comresolvemass.ca For non-clinical studies conducted under Good Laboratory Practice (GLP), these validation procedures are essential. resolvemass.ca

Table 2: Key Bioanalytical Method Validation Parameters for Deuterated Standards

| Validation Parameter | Objective and Considerations |

| Selectivity & Specificity | To ensure that the method can differentiate and quantify the analyte and its deuterated internal standard without interference from matrix components, metabolites, or other substances. resolvemass.ca Blank matrix from multiple sources should be tested. |

| Accuracy | The closeness of the mean test results to the true concentration. It is assessed by analyzing quality control (QC) samples at multiple concentration levels. For non-clinical studies, the mean value should typically be within ±15% of the nominal value (±20% at the LLOQ). resolvemass.ca |

| Precision | The closeness of agreement among a series of measurements. It is evaluated as within-run and between-run precision by analyzing QC samples. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). resolvemass.ca |

| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. rsc.org This is a critical test, as differential matrix effects between the analyte and a chromatographically separated deuterated standard can lead to biased results. rsc.org |

| Stability | The chemical stability of the analyte and the deuterated internal standard in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. resolvemass.ca The stability of the isotopic label (i.e., no H/D exchange) is a key aspect for deuterated standards. jchps.com |

| Internal Standard Purity | To assess the contribution of the internal standard solution to the analyte signal at the LLOQ. ethernet.edu.etrsc.org The presence of unlabeled analyte in the deuterated standard must be checked to ensure it does not compromise the accuracy of low-level concentration measurements. |

| Carry-over | To ensure that residual analyte and internal standard from a high-concentration sample do not affect the measurement of a subsequent low-concentration sample. ijpsdronline.com |

| Dilution Integrity | To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and still yield accurate and precise results. ijpsdronline.com |

Enzymatic Formation and Metabolic Fate of 4 Hydroxy Duloxetine in Pre Clinical Systems

In Vitro Biotransformation Studies of Duloxetine (B1670986) Leading to 4-Hydroxy Duloxetine Formation

In vitro systems are fundamental to drug metabolism research, providing a controlled environment to study the transformation of a parent drug into its metabolites. For duloxetine, these studies have been crucial in identifying 4-hydroxy duloxetine as a major product of oxidative metabolism. pharmgkb.orgnih.gov The primary biotransformation pathways for duloxetine involve the oxidation of the naphthyl ring, which leads to the formation of hydroxylated metabolites, followed by conjugation. nih.govfda.govnih.gov

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. winona.edu Incubations of duloxetine in human liver microsomes (HLM) and mouse liver microsomes (MLM) have consistently demonstrated the formation of various metabolites, including the prominent 4-hydroxy duloxetine. nih.govnih.gov These experiments are typically conducted in a phosphate (B84403) buffer (pH 7.4) at 37°C, with the reaction initiated by the addition of an NADPH-generating system, which is essential for CYP enzyme activity. winona.edunih.gov

Studies have revealed species-specific differences in the metabolic profile of duloxetine between HLM and MLM. nih.govnih.gov While both systems produce 4-hydroxy duloxetine, the relative abundance of this and other metabolites can vary, highlighting the importance of using multiple systems for comprehensive pre-clinical assessment. nih.gov In addition to microsomes, primary hepatocytes are also used as they offer a more complete representation of hepatic metabolism, including both Phase I (oxidation) and Phase II (conjugation) reactions. In these systems, 4-hydroxy duloxetine is further metabolized into its glucuronide conjugate, which is a major circulating metabolite in humans. pharmgkb.orgnih.gov

| In Vitro System | Organism | Key Findings Related to 4-Hydroxylation |

| Liver Microsomes | Human (HLM) | Consistently produces 4-hydroxy duloxetine as a major oxidative metabolite. pharmgkb.orgnih.gov Used to identify the specific CYP enzymes involved. |

| Liver Microsomes | Mouse (MLM) | Produces 4-hydroxy duloxetine; shows species differences in metabolite profiles compared to HLM. nih.govnih.gov |

| Liver Microsomes | Rat | Used to study the effects of CYP inhibitors on duloxetine metabolism. winona.edu |

| Hepatocytes | Human | Demonstrates both the formation of 4-hydroxy duloxetine (Phase I) and its subsequent conversion to 4-hydroxy duloxetine glucuronide (Phase II). nih.govresearchgate.net |

To pinpoint the specific enzymes responsible for a metabolic reaction, researchers use recombinant enzyme systems. These systems consist of individual human CYP enzymes expressed in cell lines, allowing for the metabolism of a drug to be attributed to a single enzyme. nih.gov Studies utilizing a panel of recombinant human CYP enzymes have shown that CYP1A2 and CYP2D6 are the primary catalysts for the oxidation of duloxetine's naphthyl ring to form 4-hydroxy duloxetine. pharmgkb.orgfda.govnih.govnih.gov Other enzymes, such as CYP2C9, have been identified as minor contributors to the formation of other hydroxylated metabolites, but not the 4-hydroxy form. drugbank.com The roles of CYP1A2 and CYP2D6 were further confirmed through chemical inhibition studies in liver microsomes, where inhibitors specific to these enzymes significantly reduced the formation of duloxetine metabolites. nih.govnih.gov

Liver Microsomal and Hepatocyte Incubation Systems

Identification and Characterization of Specific Enzymes Catalyzing 4-Hydroxylation

The formation of 4-hydroxy duloxetine from duloxetine is catalyzed almost exclusively by two cytochrome P450 isoenzymes: CYP1A2 and CYP2D6. europa.euupol.cz Both enzymes are capable of hydroxylating the naphthyl ring of the duloxetine molecule at the 4-position. pharmgkb.orgfda.gov

In vitro studies using both human liver microsomes and recombinant CYP enzymes have established that both CYP1A2 and CYP2D6 are major contributors to duloxetine's initial oxidation. pharmgkb.orgnih.gov However, their relative importance appears to differ between in vitro and in vivo conditions and across species. Clinical studies involving the co-administration of potent and specific inhibitors of these enzymes suggest that CYP1A2 is the predominant enzyme for duloxetine metabolism in humans in vivo. pharmgkb.org In contrast, studies in mice suggest that Cyp2d (the murine ortholog of human CYP2D6) plays a more dominant role in duloxetine metabolism. nih.gov

| Enzyme | Family/Function | Role in 4-Hydroxylation of Duloxetine |

| CYP1A2 | Cytochrome P450 | A primary enzyme that catalyzes the oxidation of the naphthyl ring to form 4-hydroxy duloxetine. fda.goveuropa.eu Considered the predominant enzyme in human in vivo metabolism. pharmgkb.org |

| CYP2D6 | Cytochrome P450 | A primary enzyme that catalyzes the formation of 4-hydroxy duloxetine. fda.goveuropa.eu Plays a more dominant role than Cyp1a2 in the metabolism of duloxetine in mice. nih.gov |

Isotopic Retention and Deuterium (B1214612) Isotope Effects in Metabolic Reactions Forming 4-Hydroxy Duloxetine-d6

This compound is a stable isotope-labeled version of the metabolite, chemically identified as 2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol. clearsynth.com The six deuterium atoms are located on the naphthalene (B1677914) ring, which is the site of the hydroxylation reaction. During the enzymatic formation of this metabolite from a d6-labeled duloxetine precursor, the deuterium atoms not at the 4-position are retained.

The substitution of hydrogen with deuterium at the site of metabolic oxidation can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The C-D bond is significantly stronger (up to 10 times) than a carbon-hydrogen (C-H) bond. wpmucdn.com Consequently, more energy is required to break a C-D bond. If the cleavage of this bond is the rate-determining step in the metabolic reaction, the reaction will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. wpmucdn.com

In the context of forming this compound, the hydroxylation is carried out by CYP1A2 and CYP2D6. This reaction involves the enzymatic cleavage of a bond on the naphthalene ring. Because the deuteration is specifically on this ring, a primary KIE is expected to occur. This effect would retard the metabolic pathway, slowing the rate of 4-hydroxylation. researchgate.net This can result in reduced clearance and higher plasma concentrations of the parent deuterated drug compared to the non-deuterated version. researchgate.net It is also possible for "metabolic shunting" to occur, where the suppression of one metabolic pathway promotes metabolism at an alternative, non-deuterated site on the molecule. wpmucdn.com

Applications of 4 Hydroxy Duloxetine D6 in Mechanistic and Bioanalytical Research

Utilization as a Quantitative Internal Standard in Non-Clinical Bioanalytical Assays

In the realm of bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification. 4-Hydroxy Duloxetine-d6 is an ideal internal standard for the accurate measurement of its non-deuterated (or "light") analogue, 4-hydroxy duloxetine (B1670986), in complex biological matrices such as plasma, urine, or tissue homogenates.

The fundamental advantage of a deuterated standard is that its physical and chemical properties are nearly identical to the analyte being measured. researchgate.net It co-elutes with the analyte during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the six deuterium (B1214612) atoms, it is easily distinguished from the native analyte by the mass spectrometer. This allows for the correction of variability that may occur during sample preparation, extraction, and analysis, leading to highly precise and accurate quantification. The use of deuterated compounds as internal standards is a widespread practice for studying the pharmacological properties of new drugs. researchgate.net

Table 1: Properties of this compound as an Internal Standard

| Property | Rationale for Use | Benefit in Bioanalysis |

|---|---|---|

| Co-elution | Near-identical physicochemical properties to the analyte. | Corrects for variations in chromatographic retention time. |

| Similar Ionization | Behaves identically to the analyte in the MS ion source. | Compensates for matrix effects that can suppress or enhance the analyte signal. |

| Mass Differentiation | Distinct mass-to-charge (m/z) ratio from the analyte. | Allows for simultaneous and unambiguous detection of both standard and analyte. |

| Extraction Recovery | Similar recovery through sample preparation steps. | Corrects for analyte loss during extraction and processing. |

Application in In Vitro and Pre-clinical In Vivo Drug Metabolism and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for tracing the fate of a drug within a biological system. musechem.com this compound and its deuterated precursors are used extensively in both in vitro and in vivo models to explore drug metabolism and pharmacokinetics (DMPK).

When a deuterated version of a parent drug (e.g., Duloxetine-d6) is administered to an animal model, the resulting metabolites, including this compound, retain the deuterium label. This isotopic tag creates a unique mass signature that allows for their straightforward identification in a complex biological background using high-resolution mass spectrometry. By comparing the mass spectra of samples from dosed and control animals, researchers can pinpoint drug-related material by searching for the characteristic isotopic pattern, simplifying the process of identifying both expected and novel metabolites.

Table 2: Hypothetical Metabolite Profiling using a Deuterated Precursor

| Metabolite | Expected Mass (Light) | Observed Mass (Deuterated) | Status | Implication |

|---|---|---|---|---|

| Parent Drug (Duloxetine) | 297.4 | 303.4 | Confirmed | Parent drug is successfully traced. |

| 4-Hydroxy Duloxetine | 313.4 | 319.4 | Confirmed | Major metabolic pathway is active. |

| N-Desmethyl Duloxetine | 283.4 | 289.4 | Confirmed | Secondary metabolic pathway is active. |

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack creates a stronger chemical bond (C-D vs. C-H). juniperpublishers.com Breaking this stronger bond requires more energy, which can significantly slow down the rate of the metabolic reaction. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

By strategically placing deuterium atoms on a molecule, researchers can probe the mechanisms of metabolic transformations. If deuteration at a specific position slows the formation of a metabolite (e.g., the formation of 4-hydroxy duloxetine), it provides strong evidence that the cleavage of that C-H bond is a rate-limiting step in the reaction, often mediated by enzymes like cytochrome P450 (CYP). musechem.com The magnitude of the KIE can provide insight into the transition state of the enzymatic reaction.

Metabolite Identification and Profiling in Animal Models

Role in Assessing Enzyme Activity and Inhibition in Research Settings (e.g., CYP Inhibition Studies)

The KIE associated with deuterated substrates can be exploited to investigate the activity and inhibition of specific drug-metabolizing enzymes. For instance, a deuterated precursor to this compound can be incubated with human liver microsomes, which contain a pool of CYP enzymes. By measuring the rate of formation of this compound relative to the non-deuterated version, researchers can confirm the involvement of enzymes sensitive to the KIE in that specific hydroxylation reaction.

Furthermore, these deuterated substrates can be used in co-incubation studies to assess the inhibitory potential of other compounds. A new chemical entity's ability to inhibit the formation of this compound from its deuterated precursor would indicate an interaction with the responsible CYP enzyme, providing critical data for predicting potential drug-drug interactions.

Table 3: Research Application in CYP Inhibition Screening

| Assay Component | Description | Purpose |

|---|---|---|

| Substrate | Deuterated precursor of this compound | To probe the activity of a specific metabolic pathway. |

| Enzyme Source | Human Liver Microsomes or recombinant CYP enzymes | To provide the catalytic machinery for the metabolic reaction. |

| Test Compound | New Chemical Entity (NCE) | To evaluate its potential to inhibit the specific CYP enzyme. |

| Endpoint | Rate of formation of this compound | A decreased rate indicates inhibition of the enzyme by the NCE. |

Contribution to Understanding Metabolic Shunting and Pathway Diversion via Deuteration

One of the most powerful applications of deuteration is in revealing the full metabolic map of a drug through a phenomenon known as "metabolic shunting" or "metabolic switching". nih.gov When a primary metabolic pathway is slowed or blocked by deuterium substitution (due to the KIE), the parent drug may be diverted and metabolized through alternative, secondary pathways that were previously minor or unobserved. juniperpublishers.comscispace.com

This forced diversion allows researchers to identify and characterize these alternative routes. For example, if the formation of 4-hydroxy duloxetine is attenuated by deuteration of the parent drug at the 4-position of the naphthyl ring, an increase in metabolites from other pathways, such as N-demethylation or oxidation at a different position, might be observed. Understanding these shunted pathways is crucial, as they could lead to the formation of active or potentially toxic metabolites that might otherwise be overlooked. juniperpublishers.com The term metabolic shunting is often used when the diversion leads to desirable or non-toxic metabolites, while metabolic switching can refer to an increase in an undesired pathway. nih.gov

Table 4: Illustrative Example of Metabolic Shunting

| Metabolic Pathway | Rate with Non-Deuterated Drug | Rate with Deuterated Drug (at primary site) | Observation |

|---|---|---|---|

| Primary Pathway (e.g., 4-Hydroxylation) | High | Low | The KIE slows the primary metabolic route. |

| Secondary Pathway (e.g., N-Demethylation) | Low | Moderate / High | The drug is shunted to a secondary pathway. |

| Tertiary Pathway (e.g., Glucuronidation) | Very Low | Low / Moderate | A previously minor pathway becomes more prominent. |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Duloxetine |

| 4-Hydroxy Duloxetine |

| This compound |

Computational and Theoretical Studies of 4 Hydroxy Duloxetine D6

Molecular Modeling and Docking Simulations Related to 4-Hydroxylation Sites and Enzymes

The biotransformation of duloxetine (B1670986) is extensive, with oxidation of the naphthyl ring being a primary pathway. nih.gov The principal enzymes responsible for the metabolism of duloxetine are Cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6. nih.govdrugbank.compgkb.orgpharmgkb.orgpsychopharmacologyinstitute.com These enzymes catalyze the hydroxylation of duloxetine at the 4, 5, and 6 positions of the naphthalene (B1677914) ring. nih.govdrugbank.com The resulting 4-hydroxy metabolite subsequently undergoes glucuronide conjugation. nih.govdrugbank.com

Molecular modeling and docking simulations have been employed to investigate the interactions between duloxetine and the active sites of these metabolizing enzymes. These computational methods help in understanding the binding affinity and orientation of the drug within the enzyme's catalytic pocket, providing insights into the regioselectivity of hydroxylation.

Docking studies have revealed that duloxetine fits well within the active site of CYP2D6. acs.org The binding is characterized by specific interactions, including an ionic bond between the secondary amine of duloxetine and the Asp301 residue of the enzyme, and a π–π stacking interaction between the thiophene (B33073) ring of duloxetine and the heme group. acs.org Such simulations have indicated a strong binding affinity of duloxetine to CYP2D6. acs.org

Similarly, computational models have been used to study the interaction of duloxetine with CYP1A2. researchgate.net The active site of CYP1A2 is noted to be narrower and more planar compared to other CYPs, which is suitable for the oxidation of large aromatic compounds like duloxetine. nih.gov Docking studies of various substrates, including those with thiophene moieties, into the crystal structure of human P450s have been utilized to predict sites of metabolism. researchgate.net Induced-fit docking, in particular, has shown consistency in predicting the thiophene ring as a site of bioactivation for several compounds. researchgate.net

These computational approaches are valuable tools for predicting the metabolic fate of drugs and understanding the structural basis for enzyme-substrate interactions. researchgate.net The data generated from these simulations, such as binding energies and interacting residues, are crucial for rationalizing the observed metabolic profiles of drugs like duloxetine.

Table 1: Predicted Binding Interactions of Duloxetine with Metabolizing Enzymes

| Enzyme | Interacting Residue(s) | Type of Interaction | Predicted Binding Score (kcal/mol) |

| CYP2D6 | Asp301 | Ionic Bond | -8.74 acs.org |

| CYP2D6 | Heme, Phe120 | π–π Stacking | Not specified |

| CYP1A2 | Not specified | Not specified | Not specified |

This table is generated based on available data from docking simulation studies. The absence of specific data points indicates that they were not explicitly mentioned in the reviewed sources.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 4-Hydroxy Duloxetine-d6

Quantum chemical calculations provide a theoretical framework to understand the electronic properties and reactivity of molecules. For this compound, these calculations can elucidate the effects of both hydroxylation and deuterium (B1214612) substitution on the molecule's structure and chemical behavior.

The introduction of a hydroxyl group at the 4-position of the naphthyl ring alters the electron distribution of the aromatic system. This modification can influence the molecule's susceptibility to further metabolic reactions and its interaction with biological targets. Quantum chemical methods can quantify these changes by calculating parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

The substitution of hydrogen with deuterium in the d6 isotopologue introduces a subtle but significant change in the vibrational frequencies of the C-D bonds compared to C-H bonds. informaticsjournals.co.in This difference in zero-point energy is the basis for the kinetic isotope effect (KIE). informaticsjournals.co.in Quantum chemical calculations can be used to predict the magnitude of the KIE for specific metabolic reactions. By modeling the transition states of enzymatic reactions, such as further oxidation or conjugation, the energy barriers for the deuterated and non-deuterated compounds can be compared.

Future Directions and Emerging Research Challenges for Deuterated Metabolites

Advancements in Stereoselective Synthesis of Deuterated Metabolites

The synthesis of deuterated compounds, particularly with high stereoselectivity, is crucial for their use as internal standards and for detailed metabolic studies. While the synthesis of various deuterated duloxetine (B1670986) analogs has been reported, the specific stereoselective synthesis of 4-Hydroxy Duloxetine-d6 presents an ongoing challenge.

Current approaches for creating deuterated duloxetine derivatives often involve multi-step chemical syntheses. For instance, the synthesis of (±)-duloxetine-d5 has been achieved in four steps, including a Mannich reaction, reduction, etherification, and demethylation. researchgate.netresearchgate.netproquest.com Another example is the synthesis of N-Methyl Duloxetine-naphthyl-d7, which starts with catalytically deuterated 1-fluoronaphthalene-d7. vulcanchem.com

Chemoenzymatic and biocatalytic methods are emerging as powerful tools to achieve high stereoselectivity in the synthesis of chiral compounds like duloxetine and its metabolites. researchgate.netresearchgate.netchemanager-online.comacs.orgucl.ac.ukgoogle.com Enzymes such as lipases and carbonyl reductases have been employed for the kinetic resolution of racemic intermediates or the asymmetric reduction of prochiral ketones to produce enantiomerically pure building blocks. researchgate.netresearchgate.netchemanager-online.comacs.org These biocatalytic approaches offer the potential for more efficient and environmentally friendly synthetic routes to deuterated metabolites.

However, a specific and detailed stereoselective synthesis for this compound has not been extensively documented in publicly available literature. Future research will likely focus on applying and optimizing these advanced chemoenzymatic strategies to produce this and other deuterated metabolites with precise control over the position and stereochemistry of the deuterium (B1214612) labels.

Table 1: Synthetic Approaches for Deuterated Duloxetine Analogues

| Deuterated Compound | Synthetic Approach | Key Steps | Reference(s) |

| (±)-Duloxetine-d5 | Chemical Synthesis | Mannich reaction, reduction, etherification, demethylation | researchgate.netresearchgate.netproquest.com |

| N-Methyl Duloxetine-naphthyl-d7 | Chemical Synthesis | Catalytic deuteration of 1-fluoronaphthalene-d7, nucleophilic aromatic substitution | vulcanchem.com |

| (S)-Duloxetine | Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution of racemic intermediates | researchgate.netresearchgate.netgoogle.com |

| (S)-Duloxetine | Biocatalytic Synthesis | Asymmetric reduction using carbonyl reductases | chemanager-online.comacs.org |

Development of Ultra-Sensitive and High-Throughput Analytical Methodologies for Deuterated Compounds

The accurate and sensitive quantification of deuterated metabolites in complex biological matrices is paramount for their application in various research areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of duloxetine and its metabolites, including 4-hydroxy duloxetine. nih.govrjptonline.orgresearchgate.netoup.comresearchgate.netnih.govnih.govresearchgate.net

The development of these analytical methods involves careful optimization of chromatographic separation and mass spectrometric detection parameters to achieve high sensitivity and specificity. For instance, methods have been validated for the determination of duloxetine in human plasma with a lower limit of quantification (LLOQ) in the low ng/mL range. rjptonline.orgresearchgate.net The use of deuterated internal standards, such as duloxetine-d4, is a standard practice to correct for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results. vulcanchem.comoup.comnih.gov

While methods for the non-deuterated 4-hydroxy duloxetine and its glucuronide conjugate have been established, specific validation data for this compound are not extensively detailed in the literature. Future advancements will likely focus on the development and validation of ultra-sensitive and high-throughput analytical methods specifically for this and other deuterated metabolites. This includes the exploration of novel sample preparation techniques, advanced chromatography columns, and high-resolution mass spectrometry to further enhance sensitivity and reduce analysis time.

Table 2: Representative LC-MS/MS Method Parameters for Duloxetine Analysis

| Parameter | Description | Reference(s) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govrjptonline.orgresearchgate.netnih.gov |

| Internal Standard | Deuterated analogues (e.g., Duloxetine-d4) | vulcanchem.comoup.comnih.gov |

| Lower Limit of Quantification (LLOQ) | Typically in the range of 0.1-1 ng/mL in human plasma | rjptonline.orgresearchgate.net |

| Extraction Method | Liquid-liquid extraction or protein precipitation | rjptonline.orgoup.com |

| Ionization Mode | Positive electrospray ionization (ESI+) for duloxetine and 4-hydroxy duloxetine glucuronide | nih.gov |

Broader Applications of Deuterated Metabolites in Systems Biology and Multi-Omics Research (Non-Clinical)

Deuterated metabolites are invaluable tools in non-clinical research, particularly in the fields of systems biology and multi-omics. The primary application of deuterated compounds like this compound is as internal standards for pharmacokinetic studies, allowing for precise quantification of the parent drug and its metabolites in various biological fluids. researchgate.netvulcanchem.com

The major metabolic pathways of duloxetine involve oxidation to form hydroxylated metabolites, such as 4-hydroxy duloxetine, which are then conjugated with glucuronic acid or sulfate (B86663) before excretion. pharmgkb.orgpharmgkb.orgnih.gov The use of deuterated duloxetine allows researchers to trace these metabolic pathways and understand the biotransformation of the drug in detail.

While the current use of this compound appears to be predominantly in the realm of drug metabolism and pharmacokinetics, there is potential for its broader application in systems biology. For example, deuterated metabolites can be used in metabolic flux analysis to study the dynamics of metabolic networks. By introducing a deuterated substrate and monitoring the incorporation of deuterium into various downstream metabolites, researchers can gain insights into the activity of different metabolic pathways.

Future research could explore the use of this compound and other deuterated metabolites in non-clinical multi-omics studies. For instance, in metabolomics, these compounds can serve as tracers to follow the fate of specific molecules within a biological system. In proteomics, they could potentially be used to study drug-protein interactions by identifying proteins that are adducted by reactive metabolites.

Integration of In Silico and Experimental Data for Comprehensive Mechanistic Understanding

The integration of computational modeling with experimental data is a powerful approach for gaining a comprehensive mechanistic understanding of drug metabolism and action. In the context of duloxetine, in silico tools have been employed to predict its metabolism and potential for drug-drug interactions. nih.govresearchgate.netresearchgate.netljmu.ac.ukualberta.ca

Computational models can predict the sites of metabolism on a drug molecule by simulating its interaction with drug-metabolizing enzymes like cytochrome P450s (CYPs). Studies have identified CYP2D6 and CYP1A2 as the primary enzymes responsible for the hydroxylation of duloxetine. pharmgkb.orgpharmgkb.orgnih.govwinona.edu In silico approaches have also been used to predict the bioactivation of duloxetine, which is the process of metabolic conversion to a reactive species. researchgate.net

The combination of in silico predictions with experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide detailed insights into the structure, dynamics, and interactions of proteins. nih.govresearchgate.netmdpi.com While not yet specifically applied to this compound, this integrated approach holds great promise for elucidating the mechanisms of action and metabolism of deuterated compounds.

Future research will likely see a greater integration of computational and experimental methods to study deuterated metabolites. This could involve using quantum mechanics calculations to predict the kinetic isotope effects of deuteration on metabolic reactions, or employing molecular dynamics simulations to understand how deuteration affects the binding of a metabolite to its target protein. Such integrated approaches will be instrumental in building comprehensive mechanistic models of the biological activity of deuterated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.